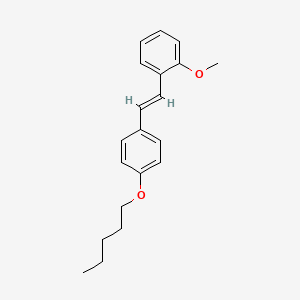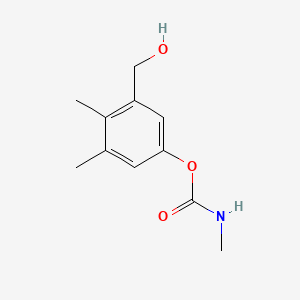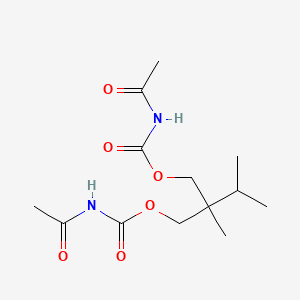
2-Isopropyl-2-methyl-1,3-propanediol bis(acetylcarbamate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-2-methyl-1,3-propanediol bis(acetylcarbamate) is a chemical compound that belongs to the class of carbamates. This compound is characterized by the presence of two acetylcarbamate groups attached to a 2-isopropyl-2-methyl-1,3-propanediol backbone. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-2-methyl-1,3-propanediol bis(acetylcarbamate) typically involves the reaction of 2-isopropyl-2-methyl-1,3-propanediol with acetyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-Isopropyl-2-methyl-1,3-propanediol bis(acetylcarbamate) may involve large-scale batch or continuous processes. The reaction parameters are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isopropyl-2-methyl-1,3-propanediol bis(acetylcarbamate) can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 2-isopropyl-2-methyl-1,3-propanediol and acetylcarbamic acid.
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The acetylcarbamate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Hydrolysis: 2-Isopropyl-2-methyl-1,3-propanediol and acetylcarbamic acid.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Substituted carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-2-methyl-1,3-propanediol bis(acetylcarbamate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a prodrug.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Isopropyl-2-methyl-1,3-propanediol bis(acetylcarbamate) involves its interaction with specific molecular targets. The acetylcarbamate groups can interact with enzymes or receptors, leading to various biological effects. The compound may also undergo metabolic transformations, releasing active metabolites that exert their effects through different pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-2-propyl-1,3-propanediol: A simple alkyl diol with sedative, anticonvulsant, and muscle relaxant effects.
Carisoprodol: A muscle relaxant that is metabolized to meprobamate, which has sedative properties.
Meprobamate: A tranquilizer used to treat anxiety disorders.
Uniqueness
2-Isopropyl-2-methyl-1,3-propanediol bis(acetylcarbamate) is unique due to its dual acetylcarbamate groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
25648-84-4 |
|---|---|
Molekularformel |
C13H22N2O6 |
Molekulargewicht |
302.32 g/mol |
IUPAC-Name |
[2-(acetylcarbamoyloxymethyl)-2,3-dimethylbutyl] N-acetylcarbamate |
InChI |
InChI=1S/C13H22N2O6/c1-8(2)13(5,6-20-11(18)14-9(3)16)7-21-12(19)15-10(4)17/h8H,6-7H2,1-5H3,(H,14,16,18)(H,15,17,19) |
InChI-Schlüssel |
ZZHZBOWDNSQHCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)(COC(=O)NC(=O)C)COC(=O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


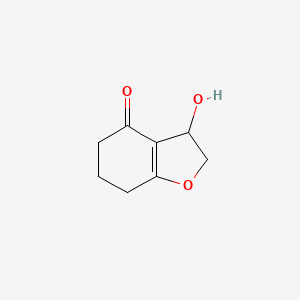
![3-[5-Methoxy-4-oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,5-dien-1-yl]prop-2-enoic acid](/img/structure/B14684699.png)
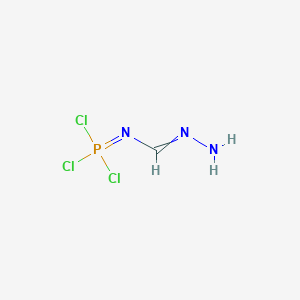
![(E)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B14684717.png)
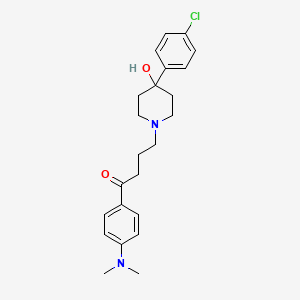
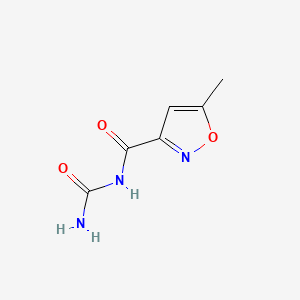
![6-[(2-Chloroethyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14684739.png)
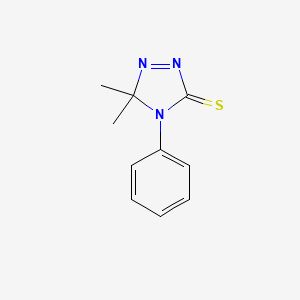
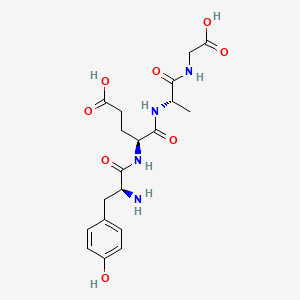
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(bromomethyl)-](/img/structure/B14684762.png)
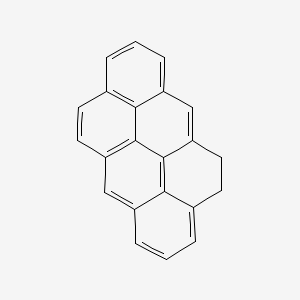
![Ethyl 4-chloro-6-[p-chlorophenoxy]-1,5-naphthyridine-3-carboxylate](/img/structure/B14684785.png)
